molecular formula C6H12N2O2 B15371758 ethyl N-(propan-2-ylideneamino)carbamate CAS No. 6637-60-1

ethyl N-(propan-2-ylideneamino)carbamate

Cat. No.: B15371758
CAS No.: 6637-60-1
M. Wt: 144.17 g/mol
InChI Key: PYWYEFXRQPIDET-UHFFFAOYSA-N
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Description

Ethyl N-(propan-2-ylideneamino)carbamate is a carbamate derivative characterized by a propan-2-ylideneamino (imine) substituent attached to the carbamate functional group. Carbamates are esters of carbamic acid (NH₂COOH), widely studied for their biological activities, including carcinogenic, mutagenic, and pharmaceutical properties. This article focuses on comparative analyses of these compounds in terms of carcinogenicity, mutagenicity, and metabolic pathways.

Properties

IUPAC Name

ethyl N-(propan-2-ylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4-10-6(9)8-7-5(2)3/h4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWYEFXRQPIDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287835
Record name ethyl N-(propan-2-ylideneamino)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-60-1
Record name NSC52679
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl N-(propan-2-ylideneamino)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and biological activity of carbamates are heavily influenced by their substituents:

  • Ethyl carbamate (EC) : Contains an ethyl group (CH₃CH₂–) bonded to the carbamate oxygen.
  • Vinyl carbamate (VC) : Features a vinyl group (CH₂=CH–), enhancing electrophilicity and reactivity.
  • Ethyl N-(propan-2-ylideneamino)carbamate: Includes a propan-2-ylideneamino (CH₃C=N–) group, introducing an imine moiety that may influence metabolic activation or stability.
  • tert-Butyl carbamate : Bulky tert-butyl group (C(CH₃)₃–) reduces metabolic susceptibility.

Carcinogenic Potency

Comparative carcinogenicity data (Table 1) highlight substituent-driven differences:

Compound Carcinogenic Activity (Rodent Models) Relative Potency vs. EC Key Findings
Ethyl carbamate (EC) Induces hepatic, lung, and ear duct tumors 1× (baseline) Requires metabolic activation via cytochrome P450 enzymes .
Vinyl carbamate (VC) 10–50× more potent than EC in tumor initiation 10–50× Direct mutagenicity; bypasses metabolic activation steps required for EC .
tert-Butyl carbamate No significant carcinogenic activity Negligible Bulky substituent impedes enzymatic processing .
This compound No direct data Hypothesized to exhibit intermediate reactivity due to imine group’s potential for metabolic conjugation.

Key Observations :

  • The vinyl group in VC increases electrophilicity, enabling direct DNA adduct formation and explaining its higher carcinogenicity .
  • EC requires metabolic conversion to reactive intermediates (e.g., via oxidation), which are less efficiently generated than VC’s direct action .
  • The imine group in this compound may facilitate nucleophilic interactions, but its metabolic fate remains unstudied.

Mutagenicity and Genotoxicity

Mutagenicity in Salmonella typhimurium assays and sister chromatid exchange (SCE) studies (Table 2):

Compound Mutagenicity (TA100 Strain) SCE Induction in Lung Cells Metabolic Dependence
Ethyl carbamate (EC) Non-mutagenic Moderate Requires liver S9
Vinyl carbamate (VC) Strongly mutagenic High Direct-acting
Ethyl N-hydroxycarbamate Weak direct mutagenicity Independent of S9
This compound Unknown Unknown Hypothetical: May require enzymatic activation

Key Findings :

  • VC’s mutagenicity correlates with its carcinogenic potency, acting independently of metabolic activation .
  • EC’s lack of direct mutagenicity underscores its reliance on metabolic transformation to genotoxic species .

Metabolic Pathways and Macromolecular Adducts

  • VC : Directly generates DNA-reactive epoxides without requiring prior oxidation .

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